LY-195448

Microtubule Dynamics Drug Resistance Tubulin Binding

LY-195448 is a synthetic (R)-phenethanolamine derivative and experimental antimitotic agent that disrupts cell division by directly inhibiting microtubule assembly. Unlike many classic microtubule poisons, it exhibits a distinct cytotoxicity profile, blocking cells in prometaphase.

Molecular Formula C20H27ClN2O2
Molecular Weight 362.9 g/mol
CAS No. 111112-18-6
Cat. No. B1675599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-195448
CAS111112-18-6
Synonyms4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide
LY 119123
LY 195448
LY-195448
LY-199123
Molecular FormulaC20H27ClN2O2
Molecular Weight362.9 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C20H26N2O2.ClH/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24;/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24);1H/t18-;/m0./s1
InChIKeyPFTVHDSGCARRKR-FERBBOLQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY-195448 (CAS 111112-18-6) for Research: A Phenethanolamine Microtubule Inhibitor with Unique Pre-Clinical Profile


LY-195448 is a synthetic (R)-phenethanolamine derivative and experimental antimitotic agent that disrupts cell division by directly inhibiting microtubule assembly [1]. Unlike many classic microtubule poisons, it exhibits a distinct cytotoxicity profile, blocking cells in prometaphase [2]. Crucially, pre-clinical studies in murine tumor models demonstrated potent anti-tumor activity without the 'standard' side effects of myelosuppression or gastrointestinal toxicity [3]. This unique pre-clinical profile, combined with its specific interaction with β-tubulin, makes it a valuable tool compound for investigating alternative mechanisms of mitotic inhibition and tubulin biology.

Why LY-195448 Cannot Be Replaced by Generic Microtubule Inhibitors: Evidence of a Distinct Pharmacological Fingerprint


Generic substitution among microtubule inhibitors is scientifically unsound, as LY-195448 possesses a distinct pharmacological fingerprint that sets it apart from other agents like taxanes, vinca alkaloids, and colchicine-site binders. Its unique mechanism involves a direct interaction with tubulin that inhibits microtubule assembly, resulting in a prometaphase block [1]. Crucially, cross-resistance studies with defined tubulin mutants reveal that its binding site and resistance profile are distinct from those of both paclitaxel (Taxol) and Colcemid [1]. Furthermore, it demonstrates stereospecific and tissue-selective interactions with beta-adrenergic receptors, with its (R)-isomer being significantly more potent than its (S)-stereoisomer or metabolites [2]. This combination of a unique anti-mitotic fingerprint and a specific off-target receptor profile underscores why interchanging LY-195448 with another 'mitotic inhibitor' would yield different and unpredictable experimental outcomes.

Product-Specific Quantitative Differentiation: LY-195448 Evidence Guide


Direct Evidence of a Unique Anti-Mitotic Fingerprint: Cross-Resistance Profiling

LY-195448's mechanism of action and binding site are distinct from other major classes of microtubule-targeting agents. In a direct head-to-head study using Chinese hamster ovary (CHO) cell lines with defined resistance mutations, cells resistant to the microtubule-destabilizing agent Colcemid exhibited increased resistance to LY-195448 compared to wild-type cells, confirming a mechanistic overlap [1]. Critically, cell lines selected for resistance to the microtubule-stabilizing agent taxol (paclitaxel) showed increased sensitivity to LY-195448, demonstrating a unique and opposite resistance profile [1]. This establishes LY-195448's molecular target as distinct from the taxane-binding site.

Microtubule Dynamics Drug Resistance Tubulin Binding Cancer Cell Biology

Direct Evidence of Stereospecific and Tissue-Selective Beta-Adrenoceptor Activity

LY-195448 exhibits significant stereospecific and tissue-selective activity at beta-adrenergic receptors. In competitive binding assays against the beta-adrenergic antagonist [³H]dihydroalprenolol, the active (R)-isomer of LY195448 was generally more potent than the (S)-stereoisomer [1]. Importantly, while LY195448(R) was about 10-fold more active than its p-hydroxy metabolite in human cardiac tissues, the two compounds were nearly equipotent in blocking radioligand binding in the rat brain cortex [1]. This indicates tissue-specific pharmacodynamics not observed with non-stereoselective analogs.

Beta-Adrenergic Receptor Stereoisomer Selectivity Off-Target Pharmacology Cardiovascular

Comparative In Vivo Toxicity Profile: Avoidance of Standard Myelotoxicity

A key differentiator for LY-195448 is its pre-clinical safety profile. Studies in murine models explicitly noted the absence of 'standard' side effects commonly associated with cytotoxic cancer treatments, such as myelosuppression and gastrointestinal toxicity [1]. This contrasts with the well-known and dose-limiting toxicities of many clinically used microtubule inhibitors (e.g., neutropenia with taxanes and vinca alkaloids, severe GI effects with colchicine). In a subsequent Phase I clinical trial, dose-limiting toxicities were mild and reversible hypotension, tachycardia, and tremor, with no hematological or biochemical toxicity observed up to 133 mg/m² [1].

Preclinical Toxicology Myelosuppression GI Toxicity In Vivo Pharmacology

Quantitative In Vitro Cytostatic Potency and Microtubule Recovery Kinetics

LY-195448 has a defined and quantifiable cytostatic effect. A 4-hour exposure of normal rat kidney (NRK) cells to 46 µM (15 µg/mL) of LY-195448 increased the mitotic cell population from a baseline of 4.9% to 18.5%, confirming its potent antimitotic action [1]. Beyond simple arrest, LY-195448 has a sustained impact on microtubule dynamics. When cytoskeletal microtubules were first depolymerized with nocodazole, their reassembly in fresh media containing 15 µg/mL of LY-195448 was significantly delayed, requiring 2-3 times longer compared to drug-free media [1]. This contrasts with the rapid reassembly observed without the drug, providing a kinetic measure of its inhibitory effect on microtubule polymerization.

Cell Cycle Arrest Microtubule Dynamics In Vitro Pharmacology Cytotoxicity

Comparative Pharmacokinetic and Metabolic Profile in Humans

The clinical development of LY-195448 involved a detailed Phase I pharmacokinetic study that established its ADME profile in humans. Murine pharmacokinetics were assessed at an effective anti-tumor dose and compared with human parameters from the trial [1]. The study confirmed the feasibility of achieving peak drug levels in patients that were associated with pre-clinical activity [1]. The trial also identified its primary human metabolites, notably a p-hydroxy metabolite [2], which was shown in separate binding studies to have significantly different pharmacological activity than the parent compound, being approximately 10-fold less active at cardiac beta-adrenoceptors [2]. This metabolic pathway and its pharmacodynamic consequences are a specific characteristic of LY-195448.

Pharmacokinetics Metabolism Phase I Clinical Trial ADME

Optimal Research Applications for LY-195448 Based on Quantitative Evidence


Probing Alternative Tubulin Binding Sites and Mechanisms of Mitotic Inhibition

The cross-resistance data from Barlow and Cabral (1991) [1] are definitive: LY-195448's unique interaction with tubulin, causing hypersensitivity in taxol-resistant cells, makes it an essential tool for mapping non-taxane, non-vinca binding sites on tubulin. This compound should be prioritized for research programs aimed at understanding the structural basis of microtubule dynamics, developing novel anti-mitotic agents that bypass existing drug resistance mechanisms, or conducting high-content screens to identify synthetic lethal partners.

Investigating the Structure-Activity Relationship of Beta-Adrenergic Off-Target Effects

The stereospecific and tissue-selective beta-adrenoceptor binding data from Ho et al. (1990) [2] establish LY-195448 as a unique probe for investigating beta-adrenergic pharmacology. Its utility is paramount for studies focusing on the development of stereochemically pure compounds, understanding tissue-specific drug responses, or modeling the cardiovascular side effects of certain chemotypes. Using any other phenethanolamine analog would fail to capture this precise pharmacological fingerprint.

Evaluating the In Vivo Link Between Mitotic Arrest and Non-Myelosuppressive Toxicity

The pre-clinical and Phase I toxicology data from Cassidy et al. (1989) [3] uniquely position LY-195448 for studies investigating the biology of cancer treatment-related toxicities. Its distinct profile—avoidance of myelosuppression and GI toxicity while inducing mitotic arrest—allows researchers to decouple the anti-proliferative effects of microtubule inhibition from the most common dose-limiting side effects. This makes it a critical positive control or reference compound in toxicogenomics studies and models of drug-induced cardiovascular effects.

Kinetic Studies of Microtubule Polymerization and Dynamics

The quantitative data on microtubule recovery kinetics from Barlow and Cabral (1991) [1] provide a precise, functional assay for LY-195448's activity. The 2-3 fold increase in reassembly time post-nocodazole treatment is a robust, quantifiable endpoint. This makes LY-195448 an ideal standard for in vitro experiments designed to measure and compare the kinetics of other microtubule-targeting agents, or to study the cellular machinery governing microtubule nucleation and polymerization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY-195448

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.